molecular formula C14H12ClNO2 B7964103 Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate

Cat. No.: B7964103
M. Wt: 261.70 g/mol
InChI Key: GWFAFEKCPQLGGL-UHFFFAOYSA-N
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Description

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzoic acid and pyridine, featuring a methyl ester group and a chloro-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate typically involves the esterification of 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridine derivatives.

    Ester Hydrolysis: The major products are 4-(6-chloro-2-methylpyridin-3-YL)benzoic acid and methanol.

    Oxidation: The primary product is 4-(6-chloro-2-carboxypyridin-3-YL)benzoic acid.

Scientific Research Applications

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methylpyridin-3-YL)benzoate
  • Methyl 4-(6-chloropyridin-3-YL)benzoate
  • Methyl 4-(2-chloro-6-methylpyridin-3-YL)benzoate

Uniqueness

Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-12(7-8-13(15)16-9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFAFEKCPQLGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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